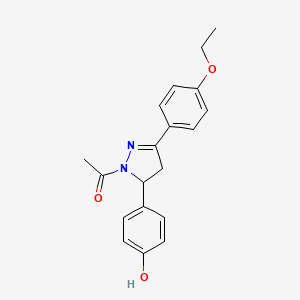
1-Acetyl-3-(4-ethoxyphenyl)-5-(4-hydroxyphenyl)-2-pyrazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Acetyl-3-(4-ethoxyphenyl)-5-(4-hydroxyphenyl)-2-pyrazoline is a synthetic organic compound belonging to the pyrazoline family. Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its unique structure, which includes acetyl, ethoxyphenyl, and hydroxyphenyl groups. It has garnered interest in various fields due to its potential biological and chemical properties.
准备方法
The synthesis of 1-Acetyl-3-(4-ethoxyphenyl)-5-(4-hydroxyphenyl)-2-pyrazoline typically involves the reaction of chalcones with hydrazine hydrate. The general synthetic route can be outlined as follows:
Chalcone Formation: The initial step involves the Claisen-Schmidt condensation of 4-ethoxybenzaldehyde with 4-hydroxyacetophenone to form the corresponding chalcone.
Pyrazoline Formation: The chalcone is then reacted with hydrazine hydrate under reflux conditions to yield the desired pyrazoline derivative.
The reaction conditions often include the use of ethanol as a solvent and a catalytic amount of acetic acid to facilitate the reaction. The product is usually purified through recrystallization.
化学反应分析
1-Acetyl-3-(4-ethoxyphenyl)-5-(4-hydroxyphenyl)-2-pyrazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of the acetyl group to an alcohol.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the phenyl rings, using reagents like bromine or nitric acid.
Common reagents and conditions for these reactions include acidic or basic environments, appropriate solvents like ethanol or dichloromethane, and controlled temperatures.
科学研究应用
1-Acetyl-3-(4-ethoxyphenyl)-5-(4-hydroxyphenyl)-2-pyrazoline has found applications in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用机制
The mechanism of action of 1-Acetyl-3-(4-ethoxyphenyl)-5-(4-hydroxyphenyl)-2-pyrazoline involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, modulate receptor activity, and interact with cellular signaling pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress.
相似化合物的比较
1-Acetyl-3-(4-ethoxyphenyl)-5-(4-hydroxyphenyl)-2-pyrazoline can be compared with other pyrazoline derivatives, such as:
1-Acetyl-3-(4-methoxyphenyl)-5-(4-hydroxyphenyl)-2-pyrazoline: Similar structure but with a methoxy group instead of an ethoxy group.
1-Acetyl-3-(4-chlorophenyl)-5-(4-hydroxyphenyl)-2-pyrazoline: Contains a chlorophenyl group, which may alter its chemical and biological properties.
1-Acetyl-3-(4-nitrophenyl)-5-(4-hydroxyphenyl)-2-pyrazoline:
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
5496-40-2 |
|---|---|
分子式 |
C19H20N2O3 |
分子量 |
324.4 g/mol |
IUPAC 名称 |
1-[5-(4-ethoxyphenyl)-3-(4-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone |
InChI |
InChI=1S/C19H20N2O3/c1-3-24-17-10-6-14(7-11-17)18-12-19(21(20-18)13(2)22)15-4-8-16(23)9-5-15/h4-11,19,23H,3,12H2,1-2H3 |
InChI 键 |
NHUYWEXMQCJMGM-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)O)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B12147760.png)
![2-[(2-methoxyethyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12147763.png)
![N-(4-methoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12147767.png)
![1-butyl-4'-hydroxy-1'-(3-methoxypropyl)-3'-[(4-methylphenyl)carbonyl]spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12147774.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-({[4-(heptyloxy)phenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12147779.png)
![2-{[4-(4-chlorophenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B12147793.png)
![6-chloro-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-4H-chromene-2-carboxamide](/img/structure/B12147802.png)
![2-chloro-N-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}benzamide](/img/structure/B12147806.png)
![2-[(3-ethoxypropyl)amino]-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12147813.png)
![2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B12147820.png)
![2-[4-amino-5-(2-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dimethoxyphenyl) acetamide](/img/structure/B12147823.png)
![2-[(3-bromobenzyl)sulfanyl]-3-(prop-2-en-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12147825.png)
![3-[(2,4-dichlorobenzyl)sulfanyl]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine](/img/structure/B12147831.png)
![N-[4-(benzyloxy)phenyl]-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12147844.png)
